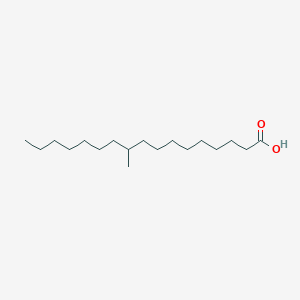

Heptadecanoic acid, 10-methyl-

Descripción general

Descripción

Heptadecanoic acid, 10-methyl-, also known as 10-methylheptadecanoic acid, is a long-chain fatty acid. Its molecular formula is C18H36O2, and it is classified as a saturated fatty acid. This compound is a derivative of heptadecanoic acid, with a methyl group attached to the 10th carbon atom in the chain. It is found in trace amounts in various natural sources, including certain animal fats and plant oils .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heptadecanoic acid, 10-methyl-, can be synthesized through several methods. One common approach involves the methylation of heptadecanoic acid using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of heptadecanoic acid, 10-methyl-, often involves the catalytic hydrogenation of unsaturated fatty acids derived from natural sources. This process includes the use of metal catalysts such as palladium or nickel under high pressure and temperature conditions .

Análisis De Reacciones Químicas

Types of Reactions: Heptadecanoic acid, 10-methyl-, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Esterification: Sulfuric acid as a catalyst with methanol.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Esterification: Methyl esters.

Aplicaciones Científicas De Investigación

Biochemical Studies

Heptadecanoic acid, 10-methyl- is utilized in biochemical research to study lipid metabolism and membrane fluidity. Its unique branched structure allows researchers to explore how such modifications affect biological systems.

Key Findings :

- Membrane Fluidity : Research indicates that branched-chain fatty acids can significantly influence the fluidity of cellular membranes, impacting cellular processes such as signaling and transport .

- Lipid Metabolism : Studies have shown that specific fatty acids, including heptadecanoic acid derivatives, can modulate metabolic pathways involved in energy production and storage .

Industrial Applications

The compound is also relevant in industrial contexts, particularly in the production of biodiesel and as a feedstock for various chemical syntheses.

Applications :

- Biodiesel Production : Heptadecanoic acid, 10-methyl- can be converted into biodiesel through transesterification processes. Its high oxidative stability makes it an attractive candidate for biodiesel formulations .

- Surfactants and Emulsifiers : The compound's amphiphilic nature allows it to function effectively as a surfactant in various formulations, including cosmetics and pharmaceuticals.

Dietary Fatty Acids

Recent studies have explored the role of branched-chain fatty acids like heptadecanoic acid in human nutrition. These fatty acids are hypothesized to have beneficial effects on health, including anti-inflammatory properties and potential roles in weight management.

Research Insights :

- Anti-inflammatory Effects : Some studies suggest that dietary intake of branched-chain fatty acids may reduce markers of inflammation, potentially lowering the risk of chronic diseases .

- Weight Management : Investigations into the metabolic effects of heptadecanoic acid indicate that it may aid in regulating body weight by influencing fat storage mechanisms .

Case Study 1: Membrane Fluidity Analysis

In a study published by the Journal of Lipid Research, researchers examined the effects of branched-chain fatty acids on membrane fluidity in yeast cells. The results demonstrated that heptadecanoic acid significantly increased membrane rigidity compared to straight-chain fatty acids, suggesting potential applications in understanding membrane dynamics .

Case Study 2: Biodiesel Efficiency

A comparative analysis conducted by the Renewable Energy Journal evaluated various fatty acids for biodiesel production. Heptadecanoic acid was found to exhibit superior oxidative stability, making it a prime candidate for high-performance biodiesel blends .

Mecanismo De Acción

The mechanism of action of heptadecanoic acid, 10-methyl-, involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It interacts with various enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. These interactions affect the synthesis and degradation of other fatty acids, impacting cellular energy balance and signaling pathways .

Comparación Con Compuestos Similares

Heptadecanoic Acid: A saturated fatty acid with no methyl substitution.

Methyl Heptadecanoate: The methyl ester of heptadecanoic acid.

Stearic Acid: An 18-carbon saturated fatty acid without methyl substitution.

Uniqueness: Heptadecanoic acid, 10-methyl-, is unique due to the presence of a methyl group at the 10th carbon position, which alters its physical and chemical properties compared to its non-methylated counterparts. This structural difference can influence its reactivity, solubility, and interaction with biological molecules .

Actividad Biológica

Heptadecanoic acid, 10-methyl- (also known as 10-methylheptadecanoic acid), is an odd-chain saturated fatty acid (OCS-FA) that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including its role in cancer treatment, antimicrobial properties, and physiological responses in various organisms.

Chemical Structure and Properties

Heptadecanoic acid, 10-methyl- has the molecular formula and a structural configuration that includes a methyl group at the 10th carbon position of the heptadecanoic chain. Its unique structure contributes to its biological activities, setting it apart from other fatty acids.

1. Anticancer Properties

Recent studies have demonstrated that heptadecanoic acid, 10-methyl- exhibits significant anticancer activity, particularly against non-small cell lung cancer (NSCLC) cell lines. In a study using the PC-9 NSCLC cell line, it was found that this compound significantly inhibited cell proliferation and migration while promoting apoptosis in both PC-9 and gefitinib-resistant PC-9/GR cells. The effectiveness of heptadecanoic acid was shown to be dose-dependent, suggesting its potential as a therapeutic agent for lung cancer treatment .

Table 1: Effects of Heptadecanoic Acid on Cancer Cells

| Cell Line | Proliferation Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|

| PC-9 | Significant | High |

| PC-9/GR | Significant | High |

| A549 | Significant | Moderate |

| H1975 | Significant | Moderate |

2. Antimicrobial Activity

Heptadecanoic acid, 10-methyl- has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses inhibitory effects against various bacterial strains. For example, the minimum inhibitory concentration (MIC) values against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) were reported at 12.5 mg/mL, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of Heptadecanoic Acid

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | >50 |

| Methicillin-resistant S. aureus | 12.5 | >50 |

| Escherichia coli | 25 | >50 |

3. Physiological Responses

In addition to its anticancer and antimicrobial activities, heptadecanoic acid influences physiological responses in microorganisms under stress conditions. For instance, studies on Rhodococcus sp. JG-3 indicated that exposure to extreme temperatures and chemical stressors led to an increase in saturated fatty acids, including heptadecanoic acid, which may enhance membrane stability . This suggests a physiological adaptation mechanism that could be relevant for biotechnological applications.

Case Study 1: Lung Cancer Treatment

A recent experimental study focused on the effects of heptadecanoic acid on NSCLC highlighted its potential as a therapeutic agent. The study involved treating PC-9 cells with varying concentrations of heptadecanoic acid and assessing cell viability through MTT assays. Results indicated a marked reduction in cell viability with increasing concentrations of the fatty acid.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of heptadecanoic acid was assessed against clinical isolates of MRSA. The study demonstrated significant antibacterial activity with MIC values comparable to established antibiotics, suggesting that heptadecanoic acid could serve as a complementary treatment for resistant bacterial infections.

Propiedades

IUPAC Name |

10-methylheptadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-4-5-8-11-14-17(2)15-12-9-6-7-10-13-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCDKBAXFALNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415223 | |

| Record name | 10-methylheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26429-10-7 | |

| Record name | 10-methylheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.